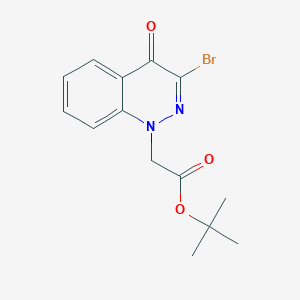
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate typically involves multi-step organic reactions. One possible route could involve the bromination of a cinnoline derivative followed by esterification with tert-butyl acetate. The reaction conditions may include the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromine and carbonyl groups could play a role in its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(4-oxocinnolin-1(4H)-YL)acetate: Lacks the bromine atom.
Methyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the bromine atom and the tert-butyl ester group in Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may confer unique reactivity and stability compared to similar compounds. These features can influence its suitability for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H15BrN2O3 |
|---|---|
Molekulargewicht |
339.18 g/mol |
IUPAC-Name |
tert-butyl 2-(3-bromo-4-oxocinnolin-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-11(18)8-17-10-7-5-4-6-9(10)12(19)13(15)16-17/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
PYRQJYHKXAMGLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















